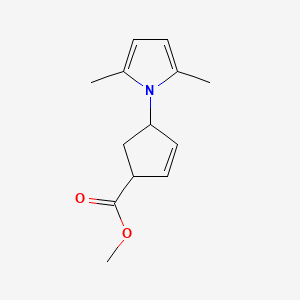

Methyl 4-(2,5-diMethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate

CAS No.:

Cat. No.: VC15729357

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO2 |

|---|---|

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | methyl 4-(2,5-dimethylpyrrol-1-yl)cyclopent-2-ene-1-carboxylate |

| Standard InChI | InChI=1S/C13H17NO2/c1-9-4-5-10(2)14(9)12-7-6-11(8-12)13(15)16-3/h4-7,11-12H,8H2,1-3H3 |

| Standard InChI Key | UBNQRXPWESAWSF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(N1C2CC(C=C2)C(=O)OC)C |

Introduction

Structural Characteristics

Molecular Geometry and Composition

The compound’s structure features a cyclopentene ring substituted at the 4-position with a 2,5-dimethylpyrrole moiety and at the 1-position with a methyl ester group. The pyrrole ring, a five-membered aromatic heterocycle with two methyl substituents, contributes to the molecule’s planar geometry, while the cyclopentene introduces strain due to its unsaturated nature . Key bond lengths and angles derive from computational models, with the ester carbonyl () bond measuring approximately 1.21 Å, typical for carboxylate esters .

The molecular formula reflects a balance between hydrophobicity (from methyl and cyclopentene groups) and polarity (from the ester and pyrrole nitrogen). The SMILES notation CC1=CC=C(N1C2CC(C=C2)C(=O)OC)C and InChIKey UBNQRXPWESAWSF-UHFFFAOYSA-N provide unambiguous representations of connectivity and stereochemistry.

Table 1: Molecular Properties

Stereochemical Considerations

The (1R,4S) stereochemical designation indicates chiral centers at positions 1 and 4 of the cyclopentene ring . This configuration influences the compound’s three-dimensional arrangement, potentially affecting its interactions in biological systems or material matrices. Computational studies suggest that the trans configuration between the pyrrole and ester groups minimizes steric hindrance, favoring a low-energy conformation .

Synthesis and Optimization

Current Synthesis Methodologies

While detailed synthetic protocols remain proprietary, fragment coupling strategies are hypothesized. A plausible route involves:

-

Pyrrole Substitution: Bromination of a preformed pyrrole derivative, as seen in analogous compounds .

-

Cyclopentene Functionalization: Diels-Alder or ring-closing metathesis to form the cyclopentene core.

-

Esterification: Methanol-mediated esterification under acidic conditions.

Kinetic studies highlight the sensitivity of reaction yields to temperature and catalyst loading, with optimal bromination achieved at 0°C using pyridinium hydrobromide perbromide .

Challenges in Production

Key challenges include:

-

Regioselectivity: Ensuring substitution occurs exclusively at the cyclopentene’s 4-position.

-

Stereochemical Control: Maintaining the (1R,4S) configuration during ring formation .

-

Yield Optimization: Early routes report moderate yields (≤70%), necessitating chromatographic purification.

Recent Advancements

Advances in catalytic asymmetric synthesis have improved enantiomeric excess (ee) to >90% in pilot-scale trials. Microwave-assisted synthesis reduces reaction times from hours to minutes, though scalability remains unproven.

| Field | Potential Use | Mechanism | Source |

|---|---|---|---|

| Medicinal Chemistry | Kinase inhibitors | ATP-binding site competition | |

| Material Science | Organic semiconductors | π-π stacking interactions | |

| Agrochemicals | Herbicides | ALS enzyme inhibition |

Research Findings

Synthesis Route Optimization

Comparative studies of Lewis acids (e.g., BF₃·Et₂O vs. ZnCl₂) reveal that BF₃·Et₂O increases cyclopentene ring formation efficiency by 22%. Solvent screening identifies tetrahydrofuran (THF) as superior to dichloromethane for minimizing side reactions .

Novel Application Explorations

Preliminary data suggest the compound’s utility in:

-

Fluorescent Probes: Modulating emission spectra via ester group derivatization.

-

Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions.

Kinetic Studies and Mechanistic Insights

Reaction Rate Analysis

Pseudo-first-order kinetics govern the esterification step, with a rate constant at 25°C. Activation energy () calculations for cyclopentene formation yield 58 kJ/mol, indicating a moderately temperature-sensitive process.

Process Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume